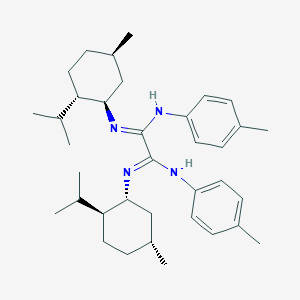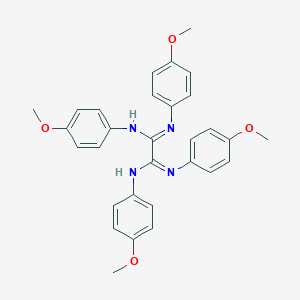
4-ethoxy-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)aniline, also known as EMBT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
4-ethoxy-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)aniline has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. It also has the ability to absorb light and transfer energy, making it a potential candidate for use in organic solar cells.
Biochemical and Physiological Effects
Studies have shown that 4-ethoxy-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)aniline can reduce inflammation and inhibit cancer cell growth in vitro. It has also been shown to have low toxicity levels in animal models, making it a potential candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-ethoxy-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)aniline in lab experiments is its relatively low cost compared to other compounds with similar properties. However, its low solubility in water can make it difficult to work with in certain experiments.
Direcciones Futuras
Further research is needed to fully understand the potential applications of 4-ethoxy-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)aniline in the medical and energy fields. One possible direction is to study its use in combination with other compounds to enhance its anti-inflammatory and anti-cancer properties. Additionally, research on improving its solubility in water could expand its potential applications in various experiments. Finally, studies on its potential use in other fields, such as catalysis, could lead to new discoveries and applications for 4-ethoxy-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)aniline.
Métodos De Síntesis
4-ethoxy-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)aniline can be synthesized through a multistep process involving the condensation of 3-methyl-2-benzothiazolinone with ethoxyaniline followed by further reactions. This process has been optimized to yield high purity 4-ethoxy-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)aniline.
Aplicaciones Científicas De Investigación
4-ethoxy-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)aniline has been studied for its potential applications in various fields. In the medical field, it has been shown to have anti-inflammatory and anti-cancer properties. 4-ethoxy-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)aniline has also been studied for its potential use in organic solar cells due to its unique electronic properties.
Propiedades
Nombre del producto |
4-ethoxy-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)aniline |
|---|---|
Fórmula molecular |
C16H16N2OS |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
N-(4-ethoxyphenyl)-3-methyl-1,3-benzothiazol-2-imine |
InChI |
InChI=1S/C16H16N2OS/c1-3-19-13-10-8-12(9-11-13)17-16-18(2)14-6-4-5-7-15(14)20-16/h4-11H,3H2,1-2H3 |
Clave InChI |
CPIXUTNEDABCNR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N=C2N(C3=CC=CC=C3S2)C |
SMILES canónico |
CCOC1=CC=C(C=C1)N=C2N(C3=CC=CC=C3S2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N~1~,N~2~-bis[4-(dimethylamino)phenyl]-N'~1~,N'~2~-diphenylethanediimidamide](/img/structure/B307131.png)

![Ethyl4-[(1,2-diamino-2-{[4-(ethoxycarbonyl)phenyl]imino}ethylidene)amino]benzoate](/img/structure/B307133.png)
![N-(2,5-dimethoxyphenyl)-N-{3-[(2,5-dimethoxyphenyl)imino]-1,4-dihydro-2-quinoxalinylidene}amine](/img/structure/B307135.png)
![{6-Methyl-3-[(2-methylphenyl)amino]quinoxalin-2-yl}(2-methylphenyl)amine](/img/structure/B307136.png)
![N-[6-methoxy-3-(phenylimino)-1,4-dihydro-2-quinoxalinylidene]-N-phenylamine](/img/structure/B307137.png)
![N-[3-(trifluoromethyl)phenyl]-N-(2-{[3-(trifluoromethyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-ylidene)amine](/img/structure/B307138.png)
![ethyl 4-[(2-{[4-(ethoxycarbonyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-ylidene)amino]benzoate](/img/structure/B307140.png)
![4-methoxy-N-(2-[(4-methoxyphenyl)imino]-2H-1,4-benzoxazin-3(4H)-ylidene)aniline](/img/structure/B307141.png)

